Antineoplaston A10 Antineoplaston A10 Antineoplaston A10 has been used in trials studying the treatment of Sarcoma, Lymphoma, Lung Cancer, Liver Cancer, and Kidney Cancer, among others.
Antineoplaston A10 is a piperidinedione antineoplaston with potential antineoplastic activity. Antineoplaston A10 was originally isolated from human urine but is now synthetically derived. This agent intercalates into DNA, resulting in cell cycle arrest in G1 phase, reduction of mitosis, and decreased protein synthesis. Antineoplaston A10 may also inhibit ras-oncogene expression and activate tumor suppressor gene p53, leading to cell differentiation and apoptosis. (NCI04)
Brand Name: Vulcanchem
CAS No.: 91531-30-5
VCID: VC0519039
InChI: InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
SMILES: C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

Antineoplaston A10

CAS No.: 91531-30-5

Cat. No.: VC0519039

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Antineoplaston A10 - 91531-30-5

Specification

Description Antineoplaston A10 has been used in trials studying the treatment of Sarcoma, Lymphoma, Lung Cancer, Liver Cancer, and Kidney Cancer, among others.
Antineoplaston A10 is a piperidinedione antineoplaston with potential antineoplastic activity. Antineoplaston A10 was originally isolated from human urine but is now synthetically derived. This agent intercalates into DNA, resulting in cell cycle arrest in G1 phase, reduction of mitosis, and decreased protein synthesis. Antineoplaston A10 may also inhibit ras-oncogene expression and activate tumor suppressor gene p53, leading to cell differentiation and apoptosis. (NCI04)
CAS No. 91531-30-5
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Standard InChI InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Standard InChI Key OQGRFQCUGLKSAV-JTQLQIEISA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
SMILES C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Canonical SMILES C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Appearance Solid powder

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